![molecular formula C19H21NO3 B352964 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one CAS No. 609335-25-3](/img/structure/B352964.png)
3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one, also known as BPEB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPEB is a benzoxazole derivative that has been synthesized using various methods.
详细的合成方法
{ "Design of Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one' involves the reaction of 2-aminophenol with 4-tert-butylphenacyl bromide to form 3-(4-tert-butylphenyl)-2-oxazolidinone intermediate. This intermediate is then reacted with ethylene oxide to form 3-[2-(4-tert-butylphenoxy)ethyl]-2-oxazolidinone, which is then cyclized with phosphorus oxychloride to form the desired compound." "Starting Materials": [ {"Name": "2-aminophenol", "Amount": "1 equivalent"}, {"Name": "4-tert-butylphenacyl bromide", "Amount": "1 equivalent"}, {"Name": "ethylene oxide", "Amount": "1 equivalent"}, {"Name": "phosphorus oxychloride", "Amount": "1 equivalent"} ] "Reaction": [ {"Step": "Step 1", "Reactants": "2-aminophenol and 4-tert-butylphenacyl bromide", "Conditions": "In the presence of a base, such as potassium carbonate, in an organic solvent, such as DMF or DMSO, at room temperature", "Products": "3-(4-tert-butylphenyl)-2-oxazolidinone intermediate"}, {"Step": "Step 2", "Reactants": "3-(4-tert-butylphenyl)-2-oxazolidinone intermediate and ethylene oxide", "Conditions": "In the presence of a base, such as sodium hydroxide, in an organic solvent, such as ethanol, at elevated temperature", "Products": "3-[2-(4-tert-butylphenoxy)ethyl]-2-oxazolidinone"}, {"Step": "Step 3", "Reactants": "3-[2-(4-tert-butylphenoxy)ethyl]-2-oxazolidinone and phosphorus oxychloride", "Conditions": "In the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane, at room temperature", "Products": "3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one"} ]
作用机制
3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one acts as a fluorescent probe by binding to specific biomolecules and emitting light in response to changes in the local environment. The mechanism of action involves the formation of an excited state complex between 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one and the biomolecule of interest, followed by the emission of light as the complex returns to its ground state. The fluorescence intensity and wavelength of 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one can be used to monitor changes in the local environment, such as changes in pH, temperature, and ion concentration.
生化和生理效应
3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to have minimal toxicity and does not interfere with cellular processes. Its fluorescent properties make it an ideal tool for studying cellular processes in real-time, without disrupting normal cellular function. 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been used to study protein-protein interactions, enzyme activity, and cellular signaling pathways in a variety of biological systems.
实验室实验的优点和局限性
The advantages of using 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one in lab experiments include its unique fluorescent properties, high sensitivity, and specificity for biomolecules of interest. 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is also easy to use and can be incorporated into a variety of experimental setups. However, 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has some limitations, including its sensitivity to environmental factors such as pH, temperature, and ion concentration. Additionally, 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one may not be suitable for studying certain biological systems, such as those with low biomolecule concentrations or high autofluorescence.
未来方向
There are several future directions for 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one research, including the development of new synthesis methods to improve yield and purity. 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one can also be modified to improve its properties, such as increasing its sensitivity or specificity for certain biomolecules. Additionally, 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one can be used in the development of new biosensors for detecting a wide range of biomolecules. Finally, 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one can be used in conjunction with other fluorescent probes to study complex biological systems in real-time.
Conclusion
In conclusion, 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is a unique chemical compound that has gained significant attention in scientific research due to its fluorescent properties. 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been synthesized using various methods and has been extensively studied for its potential as a fluorescent probe for imaging biological systems. Its mechanism of action involves the formation of an excited state complex with biomolecules of interest, followed by the emission of light. 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has minimal toxicity and does not interfere with cellular processes, making it an ideal tool for studying cellular processes in real-time. While 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has some limitations, there are several future directions for research that could lead to new applications and improvements in its properties.
科学研究应用
3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been extensively studied for its potential as a fluorescent probe for imaging biological systems. Its unique fluorescent properties make it an ideal tool for studying protein-protein interactions, enzyme activity, and cellular signaling pathways. 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has also been used in the development of biosensors for detecting various biomolecules, including DNA, RNA, and proteins.
属性
IUPAC Name |
3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-19(2,3)14-8-10-15(11-9-14)22-13-12-20-16-6-4-5-7-17(16)23-18(20)21/h4-11H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWHABGQDOZDSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

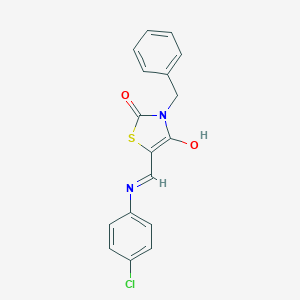
![3-Benzyl-5-[(2-methoxyanilino)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B352897.png)
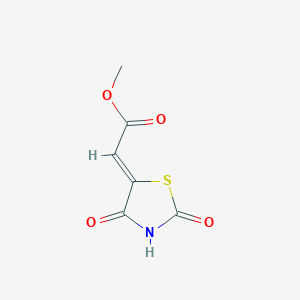
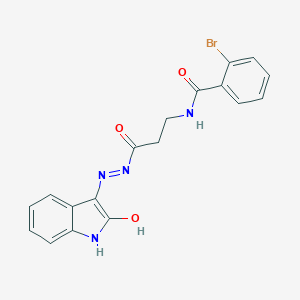
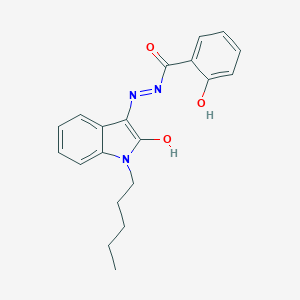
![3-[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid](/img/structure/B352910.png)
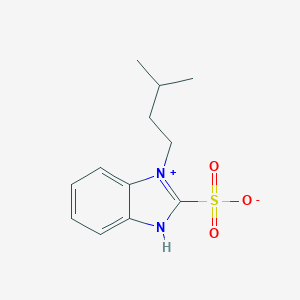
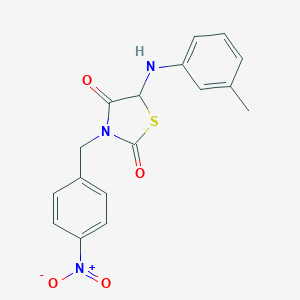
![5-[(4-Methylphenyl)amino]-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B352917.png)
![3-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B352918.png)
![Methyl 3-({5-[(4-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352919.png)
![Methyl 3-({5-[(2-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352920.png)
![Methyl 3-({5-[(4-chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352921.png)
![3-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352922.png)